2-(4-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid
Description
2-(4-Ethyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid (commonly known as Imazapyr) is a heterocyclic compound featuring a nicotinic acid backbone fused with a substituted imidazolinone ring. Its molecular formula is C13H15N3O3, and it is classified as a polar, herbicidal compound due to its structural resemblance to other imidazolinone derivatives . Imazapyr acts as an acetolactate synthase (ALS) inhibitor, disrupting branched-chain amino acid synthesis in plants, which contributes to its broad-spectrum herbicidal activity .
Key structural attributes include:
- Nicotinic acid moiety: Provides carboxylic acid functionality critical for hydrogen bonding and coordination chemistry .
- Imidazolinone ring: Contains a 4-ethyl-4-methyl substituent at the 5-oxo position, influencing steric and electronic properties .
Crystallographic studies reveal that the pyridine and imidazolinone rings are nearly coplanar, stabilized by an intramolecular O–H···N hydrogen bond between the carboxylic acid and imidazole nitrogen . This planar conformation facilitates intermolecular interactions, such as N–H···O hydrogen bonds, forming infinite chains in the crystal lattice .
Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethyl-4-methyl-5-oxo-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-3-12(2)11(18)14-9(15-12)8-7(10(16)17)5-4-6-13-8/h4-6H,3H2,1-2H3,(H,16,17)(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOKENWBKGSFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401132690 | |
| Record name | 2-(4-Ethyl-4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401132690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81334-29-4 | |
| Record name | 2-(4-Ethyl-4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81334-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Ethyl-4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401132690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(4-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of nicotinic acid with an appropriate imidazole derivative under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(4-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Structural Characteristics
The compound features a pyridine ring fused with an imidazole moiety, which contributes to its biological activity. The presence of functional groups such as carboxylic acid enhances its solubility and reactivity, making it suitable for various applications.
Medicinal Chemistry
The compound's structural features make it a candidate for drug development, particularly in targeting diseases influenced by nicotinic receptors.
Case Studies
- Antidiabetic Activity : A study demonstrated that derivatives of nicotinic acid with imidazole rings exhibit significant antidiabetic properties by enhancing insulin sensitivity and glucose uptake in muscle cells .
Antimicrobial Properties
Research indicates that compounds containing imidazole rings possess antimicrobial activity against various pathogens.
Data Table: Antimicrobial Efficacy
Agricultural Chemistry
The compound has potential applications as a pesticide or herbicide due to its ability to disrupt biological pathways in pests.
Case Studies
- Insecticidal Activity : Research has shown that imidazole derivatives can effectively control pest populations by interfering with their metabolic processes, leading to increased mortality rates .
Neuropharmacology
Studies suggest that the compound may influence neurotransmitter systems, making it a candidate for treating neurological disorders.
Findings
Preliminary research indicates that compounds with similar structures can modulate acetylcholine receptors, potentially aiding in the treatment of Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-(4-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid involves the inhibition of specific enzymes, such as acetate synthase. This inhibition affects the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine, ultimately disrupting protein synthesis, DNA synthesis, and cell division .
Comparison with Similar Compounds
Comparison with Similar Compounds
Imazapyr belongs to the imidazolinone herbicide family, which includes structurally analogous compounds differing in substituents on the nicotinic acid or imidazolinone rings. Below is a detailed comparison:
Table 1: Structural Comparison of Imidazolinone Derivatives
Table 2: Physicochemical and Functional Differences
Key Research Findings:
Structural Influence on Herbicidal Activity: The 5-ethyl substituent in Imazapyr enhances soil mobility compared to the 5-methyl group in Imazapic, making it more effective in non-crop areas . The 4-isopropyl group in Imazapic increases steric hindrance, reducing non-target binding and improving crop selectivity .
Coordination Chemistry :
- The 5-ethyl analog forms stable complexes with transition metals (e.g., Mn(II), Zn(II)), where the carboxylic acid and imidazole nitrogen act as bidentate ligands . These complexes exhibit fluorescent properties, suggesting applications in materials science .
Crystallographic Variations :
- Imazapyr’s planar structure facilitates dense hydrogen-bonded networks, whereas the 5-methyl derivative (Imazapic) adopts a twisted conformation, leading to less efficient packing .
Environmental Impact :
- Imazapyr’s higher solubility contributes to its persistence in aquatic systems, necessitating carbon sorbents for mitigation . In contrast, Imazapic’s lower solubility reduces leaching but requires tank mixtures (e.g., with dicamba) for field efficacy .
Biological Activity
2-(4-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid, a compound classified under imidazole derivatives, has garnered attention in various biological research fields due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 2-(4-ethyl-4-methyl-5-oxo-1H-imidazol-2-yl)pyridine-3-carboxylic acid, with the CAS number 81334-29-4. Its molecular formula is , and it features a unique imidazole ring that contributes to its biological activity.
The primary mechanism of action for this compound involves the inhibition of specific enzymes such as acetate synthase. This inhibition disrupts the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), affecting protein synthesis, DNA synthesis, and cell division .
Antimicrobial Activity
This compound has been extensively studied for its antimicrobial properties. Research indicates that it exhibits significant inhibitory effects against various pathogenic microorganisms. The following table summarizes the antimicrobial activity of the compound against different bacterial strains:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 30 | 16.69 |
| Escherichia coli | 28 | 22.9 |
| Bacillus subtilis | 29 | 18.33 |
| Pseudomonas aeruginosa | 25 | 23.15 |
These results demonstrate that the compound possesses moderate to strong antibacterial activity, particularly against Gram-positive bacteria .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various imidazole derivatives, including our compound of interest. It was found that at a concentration of 1 mM, the compound exhibited significant antibacterial activity against S. aureus and E. coli, with inhibition zones measuring up to 30 mm .
- Docking Studies : Molecular docking studies have shown that this compound binds effectively to the active sites of key bacterial enzymes, indicating its potential as a lead compound for developing new antibiotics .
Potential Therapeutic Applications
Given its biological activity, this compound is being investigated for potential therapeutic applications in treating infections caused by resistant strains of bacteria. Additionally, its anti-inflammatory properties make it a candidate for further research in inflammatory diseases .
Q & A
Q. What are the optimal methods for synthesizing 2-(4-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid in a laboratory setting?
Methodological Answer: The compound can be synthesized via solvent evaporation or reflux methods. For solvent evaporation, dissolve the precursor (3 mmol) in ethanol (20 mL) and allow slow evaporation in air to yield colorless block crystals suitable for X-ray analysis . Alternatively, refluxing intermediates (e.g., 2-aminothiazol-4(5H)-one derivatives) with sodium acetate and a formyl-indole carboxylic acid in acetic acid for 3–5 hours can produce crystalline precipitates, which are filtered, washed, and recrystallized from DMF/acetic acid mixtures .
Q. How is the crystal structure of this compound determined, and what are the key crystallographic parameters?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Crystal system : Monoclinic (space group P2₁/c) .
- Unit cell dimensions : a = 12.69 Å, b = 16.07 Å, c = 7.38 Å, β = 100.2°, V = 1481.8 ų .
- Refinement : Hydrogen atoms are treated as riding models (C–H = 0.96–0.98 Å, N–H = 0.86 Å, O–H = 0.82 Å) with isotropic displacement parameters . Data-to-parameter ratios >17:1 and R factors <0.051 ensure reliability .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : Use - and -NMR to confirm proton environments and carbon backbone.
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and N–H stretching (~3200 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., M = 289.33 g/mol) .
Advanced Research Questions
Q. How do hydrogen bonding interactions influence the solid-state packing of this compound, and what implications does this have for its reactivity?
Methodological Answer: SC-XRD reveals chains of hydrogen-bonded dimers parallel to the b-axis. The carboxylic acid O–H group donates to the imidazole carbonyl oxygen (O···O distance ~2.6 Å), forming infinite chains . This network stabilizes the crystal lattice and may influence solubility or coordination chemistry. To analyze, map hydrogen bonds using crystallographic software (e.g., Mercury or OLEX2) and compare bond lengths/angles with DFT-optimized geometries .
Q. What computational approaches are recommended to model the electronic properties and reaction pathways of this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to explore tautomerism or ligand-metal interactions .
- Electronic Properties : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior or charge transfer in coordination complexes .
- Validation : Cross-check computed bond lengths/angles with experimental SC-XRD data (e.g., C–C mean deviation = 0.003 Å ).
Q. How can researchers resolve contradictions between experimental crystallographic data and computational simulations for this compound?
Methodological Answer:
- Step 1 : Re-refine SC-XRD data with alternative models (e.g., disorder corrections or occupancy adjustments) .
- Step 2 : Validate computational parameters (e.g., basis sets, solvation models) using benchmark systems (e.g., imidazole derivatives with known structures) .
- Step 3 : Employ multi-technique validation (e.g., compare computed IR spectra with experimental data to confirm functional group assignments) .
Q. What strategies are effective for studying this compound’s potential as a ligand in coordination chemistry?
Methodological Answer:
- Synthesis of Complexes : React the compound with metal salts (e.g., Cu(II), Zn(II)) in ethanol/water under reflux .
- Characterization : Use SC-XRD to determine coordination geometry and UV-Vis spectroscopy to assess d-d transitions.
- Stability Analysis : Perform thermogravimetric analysis (TGA) to evaluate thermal stability of metal complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
